molecular formula C19H18O5 B11150714 (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11150714
M. Wt: 326.3 g/mol
InChI Key: SQFIEPRJZMJXRF-PXNMLYILSA-N
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Description

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromenones, which are characterized by a fused benzene and lactone ring system. The presence of methoxy groups and a benzylidene moiety further enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one typically involves the condensation of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one with 4-methoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Preliminary studies suggest potential anti-inflammatory and anticancer properties, making it a subject of interest for drug development.

    Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone: This compound shares the benzylidene moiety and methoxy groups but differs in the core structure.

    N-(4-methoxybenzylidene)-4-butylaniline: Another compound with a similar benzylidene moiety but different functional groups and core structure.

Uniqueness

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is unique due to its isochromenone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

(4Z)-6,7-dimethoxy-4-[(4-methoxyphenyl)methylidene]-1H-isochromen-3-one

InChI

InChI=1S/C19H18O5/c1-21-14-6-4-12(5-7-14)8-16-15-10-18(23-3)17(22-2)9-13(15)11-24-19(16)20/h4-10H,11H2,1-3H3/b16-8-

InChI Key

SQFIEPRJZMJXRF-PXNMLYILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C3=CC(=C(C=C3COC2=O)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC(=C(C=C3COC2=O)OC)OC

Origin of Product

United States

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